Cpi-0610

描述

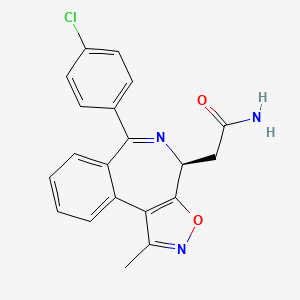

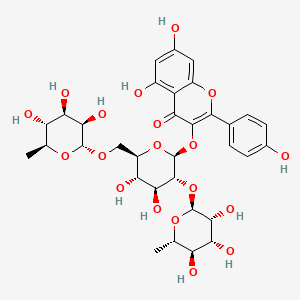

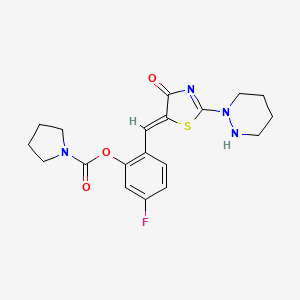

CPI-0610, also known as Pelabresib, is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extraterminal domain (BET) proteins . It mainly acts at the BRD2 and BRD4 subtypes . It has potential applications in the treatment of various forms of cancer .

Molecular Structure Analysis

The IUPAC name for CPI-0610 is 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide . Its molecular formula is C20H16ClN3O2 and it has a molar mass of 365.82 g·mol−1 .

Chemical Reactions Analysis

CPI-0610 is a BET inhibitor that has been shown to target multiple driver mechanisms in preclinical studies . It has demonstrated synergistic results when used in combination therapy with JAK inhibitors .

Physical And Chemical Properties Analysis

CPI-0610 is a potent and selective benzoisoxazoloazepine BET bromodomain inhibitor with an IC50 of 39 nM for BRD4-BD1 in TR-FRET assay .

科学研究应用

Application in Lymphoma Treatment

- Scientific Field : Oncology, specifically Lymphoma treatment .

- Summary of the Application : Pelabresib (CPI-0610) is a small-molecule inhibitor of BET proteins. It was used in a Phase I study on patients with relapsed or refractory lymphomas . The drug downregulated NF-κB signaling, a transcription factor essential for inflammatory responses, which is constitutively activated in many lymphomas .

- Methods of Application : Sixty-four patients with relapsed/refractory lymphoma were treated with either capsule or tablet doses of pelabresib orally once daily on a 14 days on, 7 days off schedule .

- Results : The most frequent adverse events were fatigue, nausea, and decreased appetite. Four patients (6.2%) had an objective response (2 complete response and 2 partial response) and 5 patients had prolonged stable disease .

Application in Myelofibrosis Treatment

- Scientific Field : Hematology, specifically Myelofibrosis treatment .

- Summary of the Application : Pelabresib (CPI-0610) is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extraterminal domain (BET) proteins. It was used in the MANIFEST trial, an ongoing, global, open-label Phase 2 study investigating pelabresib monotherapy in patients with advanced Myelofibrosis .

- Methods of Application : Patients with Myelofibrosis who were intolerant/refractory to or ineligible for JAKi were treated with pelabresib .

- Results : At week 24, 30% of evaluable patients achieved a ≥35% spleen volume reduction, and 48% of patients achieved a ≥50% total symptom score reduction .

Application in Combination with Ruxolitinib

- Scientific Field : Hematology, specifically Myelofibrosis treatment .

- Summary of the Application : CPI-0610 showed promising spleen volume responses and a meaningful reduction in total symptom score as monotherapy and in combination with ruxolitinib (Jakafi) for patients with refractory or intolerant advanced myelofibrosis .

- Methods of Application : The study evaluated CPI-0610 in patients who have both received JAK inhibitors, such as ruxolitinib .

- Results : The results showed strong efficacy signals for advanced myelofibrosis .

Application in JAK Inhibitor-Naive Patients

- Scientific Field : Hematology, specifically Myelofibrosis treatment .

- Summary of the Application : A study was conducted to evaluate CPI-0610 in patients who have never been treated with a JAK inhibitor .

- Methods of Application : The study involved patients who were JAK inhibitor-naive .

Application in Combination with JAK Inhibitors

- Scientific Field : Hematology, specifically Myelofibrosis treatment .

- Summary of the Application : CPI-0610 showed promising spleen volume responses and a meaningful reduction in total symptom score as monotherapy and in combination with ruxolitinib (Jakafi) for patients with refractory or intolerant advanced myelofibrosis .

- Methods of Application : The study evaluated CPI-0610 in patients who have both received JAK inhibitors, such as ruxolitinib .

- Results : The results showed strong efficacy signals for advanced myelofibrosis .

Application in Treatment of Myelofibrosis

- Scientific Field : Hematology, specifically Myelofibrosis treatment .

- Summary of the Application : Pelabresib (CPI-0610) is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extraterminal domain (BET) proteins which is able to modify the expression of genes involved in nuclear factor kappa B (NFκB) signaling in patients with myelofibrosis (MF) .

- Methods of Application : The study involved patients with Myelofibrosis who were intolerant/refractory to or ineligible for JAKi .

安全和危害

未来方向

CPI-0610 is currently being evaluated in the phase II MANIFEST study as monotherapy and in combination with ruxolitinib for MF . Interim data showed favourable responses in symptoms and spleen volume after 24 weeks of treatment, with correlated improvements in bone marrow fibrosis and mutant allele fraction reduction . Based on these encouraging results, the Phase III MANIFEST-2 study was initiated .

属性

IUPAC Name |

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWIQUVXWZWCLE-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201022544 | |

| Record name | CPI-0610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CPI-0610 anhydrous | |

CAS RN |

1380087-89-7 | |

| Record name | CPI-0610 anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelabresib anhydrous | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CPI-0610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELABRESIB ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B606710.png)

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)